(E)-1'-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
(E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps:
Formation of the isobenzofuran ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the piperidinone moiety: This step may involve a nucleophilic substitution reaction.
Attachment of the styryl group: This can be done through a Wittig reaction or a Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, (E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[isobenzofuran-1,3’-piperidin]-3-one: Lacks the styryl and sulfonyl groups.
(E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
(E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to the presence of both the styryl and sulfonyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
Properties
IUPAC Name |
1'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-16-7-9-17(10-8-16)11-14-27(24,25)22-13-4-12-21(15-22)19-6-3-2-5-18(19)20(23)26-21/h2-3,5-11,14H,4,12-13,15H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGPQEVTGBSRSM-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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